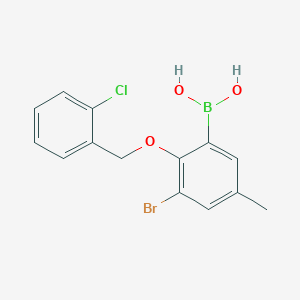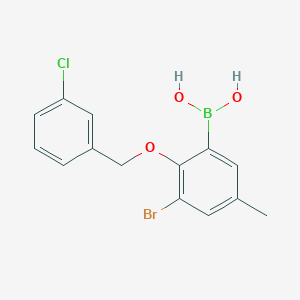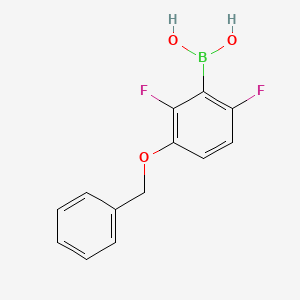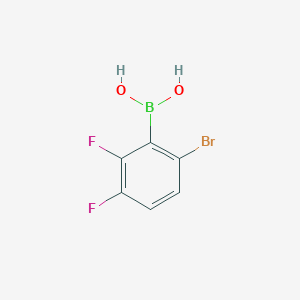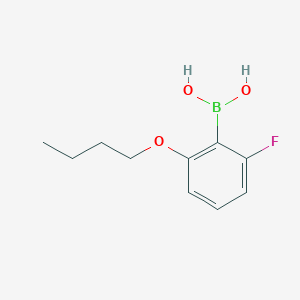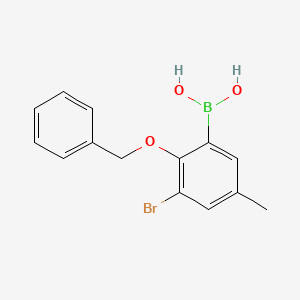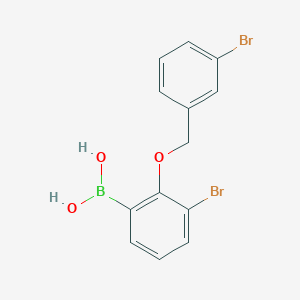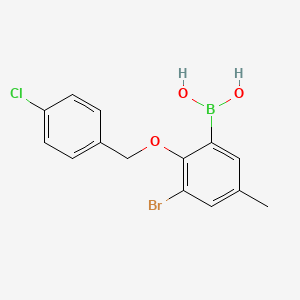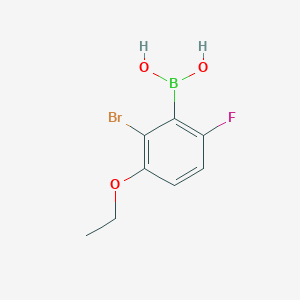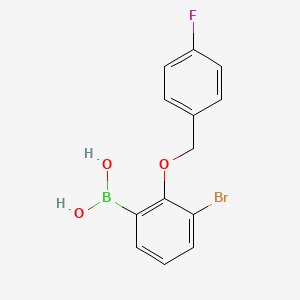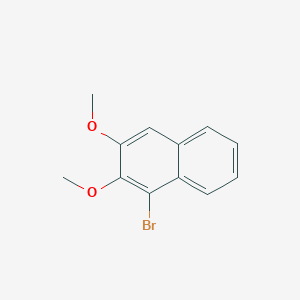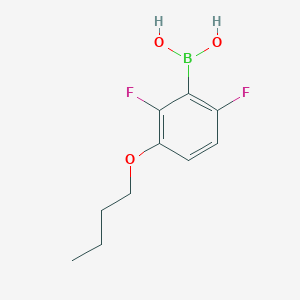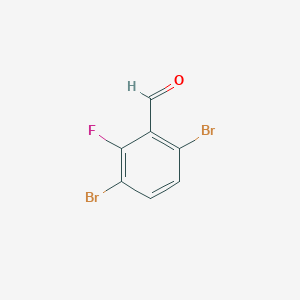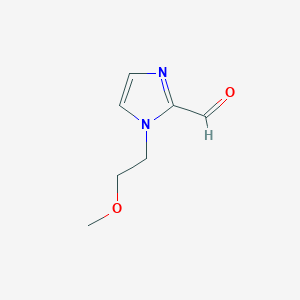
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde
Overview
Description
The compound “1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde” is an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It’s a key component of many important biological molecules, including histidine and histamine .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 2-position .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
-
Ionic Liquids
-
Electrochemical Systems
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamic Properties
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
-
Organic Synthesis
-
Electrochemistry
- Field : Electrochemistry .
- Application : Ionic liquids, including those with a 1-(2-Methoxyethyl) group, are used in electrochemical systems .
- Method : These ionic liquids are used as electrolytes in energy storage devices .
- Results : The electrochemical stability window of these ionic liquids can range from 4.1 to 6.1 V .
-
Thermodynamics
- Field : Thermodynamics .
- Application : The ionic liquid 1-(2-methoxyethyl)-3-ethyl imidazolium perrhenate is used to study thermodynamic properties .
- Method : The heat capacities of this compound are measured in a temperature range from 78 to 392 K .
- Results : The specific results depend on the particular thermodynamic properties being studied .
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-4-9-3-2-8-7(9)6-10/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSYDUBFCLNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586200 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
558446-64-3 | |
| Record name | 1-(2-Methoxyethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



